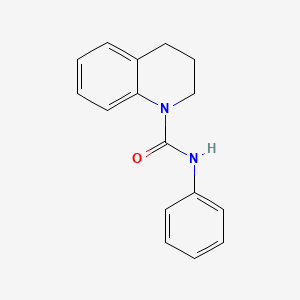

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-3,4-dihydro-2H-quinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-16(17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15(13)18/h1-5,7,9-11H,6,8,12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYDFGCDLFMFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, solvent, and catalyst, would be necessary to achieve high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the tetrahydroquinoline ring. Key findings include:

-

Peroxide-mediated oxidation : Reaction with hydrogen peroxide (H₂O₂) and a tungstate catalyst at 60°C produces N-hydroxy lactam derivatives via hydroxylation at the C3 position.

-

Metal-catalyzed oxidation : Using Mn(OAc)₃ in acetic acid yields quinoline-1-carboxamide through dehydrogenation of the tetrahydro ring.

Table 1: Oxidation Reaction Outcomes

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ + Na₂WO₄ | 60°C, 6 hr | N-hydroxy lactam derivative | 72% |

| Mn(OAc)₃ | AcOH, reflux | Quinoline-1-carboxamide | 65% |

Reduction Reactions

The carboxamide group and aromatic system participate in distinct reduction pathways:

-

Amide reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, forming N-phenyl-1,2,3,4-tetrahydroquinoline-1-methylamine.

-

Catalytic hydrogenation : Pd/C under H₂ atmosphere saturates the benzene ring, yielding decahydroquinoline derivatives .

Mechanistic Insight :

The amide reduction proceeds via nucleophilic attack by hydride ions, while hydrogenation follows heterogeneous catalysis on the Pd surface .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs preferentially on the phenyl ring:

-

Halogenation : Reaction with Cl₂/FeCl₃ introduces chlorine at the para position relative to the amide group.

-

Nitration : Concentrated HNO₃/H₂SO₄ generates nitro derivatives, which serve as intermediates for further functionalization .

Table 2: Substitution Reaction Parameters

| Reaction Type | Reagent | Position | Product Application |

|---|---|---|---|

| Chlorination | Cl₂/FeCl₃ | C4′ | Anticancer precursor |

| Nitration | HNO₃/H₂SO₄ | C3′ | Agrochemical intermediates |

Hydrolysis and Functional Group Interconversion

The carboxamide group demonstrates pH-dependent reactivity:

-

Acidic hydrolysis : 6M HCl at 100°C cleaves the amide bond, yielding 1,2,3,4-tetrahydroquinoline-1-carboxylic acid and aniline.

-

Basic conditions : NaOH/EtOH induces ring-opening via nucleophilic attack at the carbonyl carbon, forming a secondary amine .

Cycloaddition and Ring-Expansion Reactions

The compound participates in annulation reactions:

Scientific Research Applications

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of tetrahydroquinoline/tetrahydroisoquinoline carboxamides are highly influenced by substituents and ring modifications. Key comparisons include:

Key Observations :

- Ring System: Tetrahydroisoquinoline analogs (e.g., ) often exhibit distinct bioactivity compared to tetrahydroquinolines due to altered ring strain and spatial orientation .

- Substituent Position : The 1-position phenyl group in the target compound may enhance steric interactions compared to 3-heteroaryl or 2-propioloyl substituents .

Physicochemical and Pharmacokinetic Properties

Implications :

- The phenyl group in the target compound may reduce aqueous solubility compared to amino-substituted analogs but improve membrane permeability .

- Bulky substituents (e.g., trifluoroethyl in ) can enhance target selectivity but increase molecular weight beyond optimal drug-likeness thresholds .

Biological Activity

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide (THQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

This compound has been studied for various biological activities including:

- Antimicrobial Properties : Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial effects against a range of pathogens. The compound's structure allows it to interact with bacterial enzymes and disrupt their function.

- Anticancer Effects : THQ has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including those from lung and breast cancers. Its mechanism often involves the inhibition of NF-κB transcriptional activity, which is crucial for cancer cell proliferation .

- Anti-inflammatory Activity : THQ derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models .

The biological effects of this compound can be attributed to several mechanisms:

Target Interactions

THQ interacts with various cellular targets including enzymes and receptors. Notably:

- NF-κB Pathway : It acts as a potent inhibitor of the NF-κB pathway, which is often activated in cancer and inflammatory diseases. This inhibition leads to reduced expression of genes involved in cell survival and proliferation .

- Enzyme Inhibition : THQ has been shown to inhibit 17β-hydroxysteroid dehydrogenases, which are involved in estrogen metabolism. This inhibition may have therapeutic implications for estrogen-dependent cancers .

Pharmacokinetics

Studies suggest that tetrahydroquinoline derivatives possess favorable pharmacokinetic profiles, including good bioavailability and distribution within biological systems. This enhances their potential as therapeutic agents.

Case Studies

Several studies have explored the biological activity of THQ:

- Anticancer Activity : A study evaluated the cytotoxic effects of THQ against human cancer cell lines (NCI-H23, MDA-MB-231) and found that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics .

- Anti-inflammatory Effects : In LPS-treated BV2 cells (a model for neuroinflammation), THQ derivatives were effective in reducing the production of inflammatory mediators with IC50 values ranging from 20 to 40 µM for IL-6 and NO production .

- Antimicrobial Activity : Research indicated that THQ derivatives possess broad-spectrum antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the functionalization of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide?

- Answer : Two primary strategies are documented:

- Oxidative Ugi-Type Reactions : Using 3-phenylpropiolic acid, tetrahydroisoquinoline, and benzylisonitrile under IBX-mediated conditions yields N- and C1-functionalized derivatives (e.g., N-benzyl-2-(3-phenylpropioloyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide) with moderate yields (~73%) .

- Photocatalytic C–H Functionalization : Irradiation with a 3 W blue LED in ethylene glycol under O₂ enables phosphorylation at the C1 position using diethyl phosphonate. This method leverages CPP3 as a photocatalyst and requires TLC monitoring for reaction completion .

- Key Considerations : Regioselectivity depends on reaction conditions (e.g., solvent, catalyst). The Ugi approach favors carboxamide formation, while photocatalysis targets C–H bonds.

Q. How can researchers validate the purity and structural integrity of synthesized this compound derivatives?

- Answer : Standard protocols include:

- Chromatographic Analysis : TLC (as described in photocatalytic synthesis ) and HPLC for purity assessment.

- Spectroscopic Techniques : NMR (¹H/¹³C) to confirm regiochemistry (e.g., distinguishing N- vs. C1-substitution). For phosphorylated derivatives, ³¹P NMR is critical.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weights, especially for derivatives with labile functional groups (e.g., propioloyl ).

Advanced Research Questions

Q. What mechanistic insights explain the photocatalytic C–H functionalization of N-phenyl-1,2,3,4-tetrahydroquinoline derivatives?

- Answer : The blue LED-driven process likely involves:

- Photoexcitation of CPP3 : Generates reactive oxygen species (ROS) under O₂, enabling hydrogen atom transfer (HAT) from the C1 position.

- Radical-Phosphonate Coupling : Diethyl phosphonate reacts with the generated carbon-centered radical, followed by re-aromatization .

- Data Contradictions : While yields are not explicitly reported in , competing side reactions (e.g., overoxidation) may reduce efficiency compared to thermal methods. Optimization of irradiation time and catalyst loading is critical.

Q. How do reaction conditions influence regioselectivity in the synthesis of bifunctional tetrahydroquinoline derivatives?

- Answer : highlights cyclization pathways via intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine. Key factors include:

- Electrophilic Attack : Aliphatic side chains undergo intramolecular cyclization at the ortho-position of aromatic rings, forming fused tetrahydroquinoline cores .

- Thermal vs. Catalytic Conditions : Heating with epichlorohydrin favors cyclization, whereas photocatalytic methods () target specific C–H bonds. Competing pathways (e.g., dimerization) must be controlled via stoichiometry and solvent choice.

Q. What strategies address stability challenges during storage and handling of this compound?

- Answer : Based on analogous compounds ():

- Storage : Airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.

- Handling : Use anhydrous solvents (e.g., ethylene glycol in ) to avoid moisture-induced degradation .

- Stability Testing : Accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products.

Q. How can researchers reconcile discrepancies in yield or by-product formation across synthetic methods?

- Answer :

- Comparative Analysis : Contrast the Ugi reaction (73% yield ) with photocatalytic methods (unreported yields ) by replicating conditions and analyzing side products via LC-MS.

- By-Product Identification : For example, overphosphorylation or dimeric species may arise in photocatalytic reactions due to prolonged irradiation.

- DoE Optimization : Use design-of-experiment (DoE) approaches to balance reaction time, temperature, and catalyst loading.

Methodological and Translational Questions

Q. What advanced functionalization strategies enable the incorporation of heterocyclic or bioactive motifs into the tetrahydroquinoline scaffold?

- Answer :

- Phosphonate Derivatives : Dialkyl phosphonates (e.g., diethyl phosphonate) introduce phosphorus-containing groups, useful in medicinal chemistry .

- Bioisosteric Replacement : Replace the phenyl group with pyridyl or indole rings (analogous to ) to modulate bioactivity.

- Challenges : Steric hindrance at the C1 position may limit bulky substituent incorporation.

Q. How can computational modeling guide the design of tetrahydroquinoline-based ligands for biological targets?

- Answer :

- Docking Studies : Use crystal structures of target proteins (e.g., kinases) to predict binding modes of carboxamide derivatives.

- QSAR Analysis : Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity data from analogs (e.g., antimicrobial potency in ).

Q. What role does this compound play in sustainable synthesis paradigms?

- Answer :

- Photocatalysis : The blue LED-driven method () reduces energy consumption vs. thermal approaches .

- Atom Economy : Ugi-type reactions () exhibit high atom efficiency by converging multiple reactants into a single product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.